molecular formula C13H12BrNO B15132150 2-bromo-N-(4-methoxyphenyl)aniline

2-bromo-N-(4-methoxyphenyl)aniline

Cat. No.: B15132150
M. Wt: 278.14 g/mol
InChI Key: ABKDXMYRGRRULG-UHFFFAOYSA-N
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Description

2-bromo-N-(4-methoxyphenyl)aniline is an organic compound with the molecular formula C13H12BrNO. It is characterized by the presence of a bromine atom at the second position and a methoxyphenyl group attached to the nitrogen atom of an aniline structure. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-methoxyphenyl)aniline typically involves a multi-step process. One common method includes the bromination of N-(4-methoxyphenyl)aniline. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a solvent such as acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-methoxyphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-bromo-N-(4-methoxyphenyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-methylphenyl)aniline
  • 2-bromo-N-(4-ethoxyphenyl)aniline
  • 2-chloro-N-(4-methoxyphenyl)aniline

Uniqueness

2-bromo-N-(4-methoxyphenyl)aniline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-bromo-N-(4-methoxyphenyl)aniline

InChI

InChI=1S/C13H12BrNO/c1-16-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3

InChI Key

ABKDXMYRGRRULG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC=C2Br

Origin of Product

United States

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